Cas no 15341-69-2 (methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate)

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is a furan-based ester compound with a hydroxymethyl functional group at the 5-position and a methyl ester at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The hydroxymethyl group offers a versatile handle for further derivatization, while the ester moiety allows for selective transformations. Its furan core contributes to its utility in heterocyclic chemistry, enabling applications in the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage away from strong oxidizers and moisture.
methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate structure
15341-69-2 structure
Product Name:methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate
CAS No:15341-69-2
MF:C8H10O4
MW:170.162602901459
MDL:MFCD06203051
CID:120928
PubChem ID:9106567
Update Time:2025-06-11

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarboxylic acid,5-(hydroxymethyl)-2-methyl-, methyl ester
    • 5-HYDROXYMETHYL-2-METHYL-FURAN-3-CARBOXYLIC ACID METHYL ESTER
    • methyl 5-(hydroxymethyl)-2-methyl-3-furoate
    • 5-hydroxymethyl-2-methyl-3-methoxycarbonylfuran
    • AC1PK8P9
    • AC1Q42B6
    • AG-E-01030
    • CTK4C7835
    • SureCN1935945
    • AKOS001204266
    • EN300-23903
    • CS-0241837
    • FT-0740635
    • methyl5-(hydroxymethyl)-2-methylfuran-3-carboxylate
    • 5-HYDROXYMETHYL-2-METHYL-FURAN-3-CARBOXYLICACIDMETHYLESTER
    • DTXSID10429309
    • SCHEMBL1935945
    • methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate
    • 15341-69-2
    • CCG-320621
    • methyl 2-methyl-5-(hydroxymethyl)-3-furoate
    • Z166632346
    • G44419
    • DB-063981
    • MDL: MFCD06203051
    • Inchi: 1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3
    • InChI Key: PPVYLXZWWRLONV-UHFFFAOYSA-N
    • SMILES: O1C(CO)=CC(C(=O)OC)=C1C

Computed Properties

  • Exact Mass: 170.0579
  • Monoisotopic Mass: 170.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • PSA: 59.67

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate Security Information

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methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate Related Literature

Additional information on methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

Professional Introduction to Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate (CAS No. 15341-69-2)

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate, identified by its Chemical Abstracts Service (CAS) number 15341-69-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of furan has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.

The compound belongs to the class of β-ketoesters, which are widely recognized for their role as intermediates in various chemical syntheses. The presence of both a hydroxymethyl group and a methyl group on the furan ring imparts unique reactivity, making it a valuable building block for more complex molecular architectures. In recent years, the exploration of such heterocyclic compounds has been intensified, particularly in the quest for novel bioactive molecules.

One of the most compelling aspects of methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is its potential utility in the synthesis of pharmacologically active agents. The furan ring, a common motif in many natural products and drug candidates, offers a scaffold that can be modified to produce compounds with diverse biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The hydroxymethyl group, in particular, provides a site for further functionalization, enabling the creation of molecules with enhanced specificity and efficacy.

Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies have demonstrated that methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate can interact with biological targets in ways that suggest its suitability for drug design. These studies often involve the use of quantum mechanical methods to predict binding affinities and metabolic stability, which are critical factors in the development of new therapeutic agents. The integration of experimental data with computational predictions has become increasingly sophisticated, allowing researchers to refine their designs with greater precision.

In addition to its pharmaceutical applications, methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate has shown promise in materials science. The unique electronic properties of the furan ring make it an attractive component for organic semiconductors and other advanced materials. Researchers have explored its potential as a monomer or intermediate in the synthesis of polymers with specific optoelectronic characteristics. These materials could find applications in flexible electronics, solar cells, and other cutting-edge technologies.

The synthesis of methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is another area where innovation has been prominent. Traditional methods often involve multi-step processes that can be inefficient or produce significant waste. However, recent developments in green chemistry have led to more sustainable approaches. Catalytic processes that minimize byproduct formation and utilize renewable feedstocks are particularly noteworthy. Such methods align with broader efforts to reduce the environmental impact of chemical manufacturing while maintaining high yields and purity standards.

The compound's role as an intermediate in biocatalysis is also gaining traction. Enzymatic reactions can provide selective pathways for constructing complex molecules under mild conditions, which is often preferable over traditional chemical synthesis. Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate has been used as a substrate in various biocatalytic transformations, demonstrating its compatibility with enzymatic systems. This synergy between organic chemistry and biochemistry opens up new possibilities for producing high-value compounds with reduced energy consumption and waste generation.

As research continues to evolve, the applications of methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate are likely to expand further. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical solutions. By leveraging interdisciplinary approaches and staying abreast of emerging technologies, scientists can unlock the full potential of this versatile compound.

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